molecular formula C12H17BClNO2 B597828 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1309982-17-9

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B597828
CAS No.: 1309982-17-9
M. Wt: 253.533
InChI Key: LQBRFQDRFCWLJV-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BClNO2 . It is an important boronic acid derivative .


Synthesis Analysis

This compound can be synthesized through a five-step substitution reaction . The synthesis process involves the use of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal structure was determined using X-ray diffraction analysis .


Chemical Reactions Analysis

This compound is involved in several types of reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : This compound has been utilized in the synthesis of other complex compounds, where its structure is characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. Studies have shown its importance in confirming molecular structures through Density Functional Theory (DFT) calculations (Wu, Chen, Chen, & Zhou, 2021).

Chemical Applications

  • Formation of Biologically Active Compounds : It has been used in the Suzuki–Miyaura coupling reaction to produce biologically active compounds like 6-aminophenanthridines, which are useful as prion inhibitors (Gug, Blondel, Desban, Bouaziz, Vierfond, & Galons, 2005).
  • In Fluorescence Probes : The compound has applications in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide. This is significant in the study of reactive oxygen species in biological systems (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Material Science Applications

  • In Electrolyte Additives : It has been researched as an electrolyte additive in fluoride shuttle batteries, showing the effect of its structure on the conductivity and performance of the battery systems (Kucuk & Abe, 2020).
  • In Organic Electronics : The compound is used in the synthesis of materials for organic electronic applications, like in perovskite solar cells as hole transporting materials, demonstrating improved stability and efficiency (Liu, Kong, Tan, Cheng, Chen, Yu, Guo, Chen, Yao, & Dai, 2016).

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBRFQDRFCWLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676945
Record name 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-17-9
Record name Benzenamine, 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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